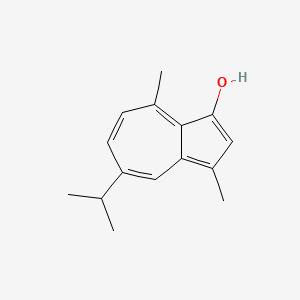
3,8-Dimethyl-5-(propan-2-yl)azulen-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,8-Dimethyl-5-(propan-2-yl)azulen-1-ol is a chemical compound belonging to the azulene family Azulenes are known for their distinctive blue color and are composed of a seven-membered cycloheptatriene ring fused with a five-membered cyclopentadiene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dimethyl-5-(propan-2-yl)azulen-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of Friedel-Crafts alkylation, where a suitable azulene derivative is alkylated with isopropyl groups in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,8-Dimethyl-5-(propan-2-yl)azulen-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the azulene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of more saturated azulene derivatives.
Substitution: Introduction of halogen, nitro, or other functional groups onto the azulene ring.
Wissenschaftliche Forschungsanwendungen
3,8-Dimethyl-5-(propan-2-yl)azulen-1-ol has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex azulene derivatives.
Biology: Investigated for its potential anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating dermatological conditions and as an anti-cancer agent.
Industry: Utilized in the formulation of dyes and pigments due to its distinctive blue color.
Wirkmechanismus
The mechanism of action of 3,8-Dimethyl-5-(propan-2-yl)azulen-1-ol involves its interaction with molecular targets such as enzymes and receptors. One key mechanism is the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins, key mediators of inflammation . The compound also regulates the secretion of cytokines, proteins that play a significant role in transmitting immunological signals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Guaiazulene: Another azulene derivative with similar anti-inflammatory properties.
Chamazulene: Found in chamomile oil, known for its anti-inflammatory and antioxidant effects.
Rotundone: A sesquiterpene with a similar azulene structure, known for its distinctive aroma.
Uniqueness
3,8-Dimethyl-5-(propan-2-yl)azulen-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit COX-2 and regulate cytokine secretion makes it a promising candidate for therapeutic applications.
Eigenschaften
CAS-Nummer |
127808-11-1 |
|---|---|
Molekularformel |
C15H18O |
Molekulargewicht |
214.30 g/mol |
IUPAC-Name |
3,8-dimethyl-5-propan-2-ylazulen-1-ol |
InChI |
InChI=1S/C15H18O/c1-9(2)12-6-5-10(3)15-13(8-12)11(4)7-14(15)16/h5-9,16H,1-4H3 |
InChI-Schlüssel |
GRCUHRNSSQDAMT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC(=C2C=C(C=C1)C(C)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


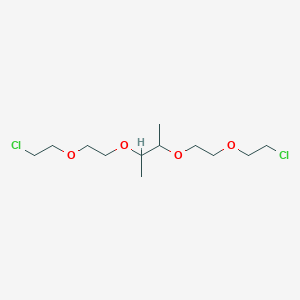
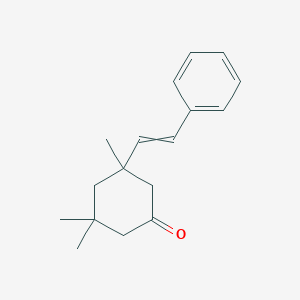
![1,1'-[(Diazomethylene)disulfonyl]bis(4-bromobenzene)](/img/structure/B14272947.png)
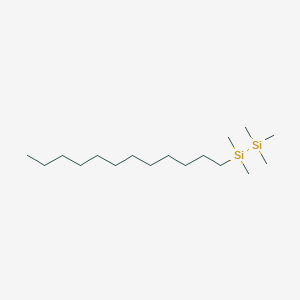
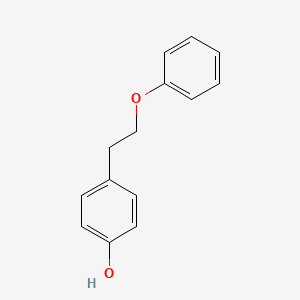
![4-[(4-Bromophenyl)ethynyl]-1-dodecylpyridin-1-ium bromide](/img/structure/B14272971.png)
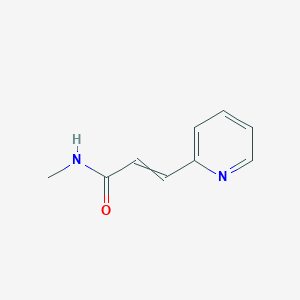
![Diethyl [2-amino-2-(4-methylphenyl)ethenyl]phosphonate](/img/structure/B14272977.png)
![3-[(1,4-Dimethyl-9H-carbazol-9-YL)methyl]phenol](/img/structure/B14272978.png)
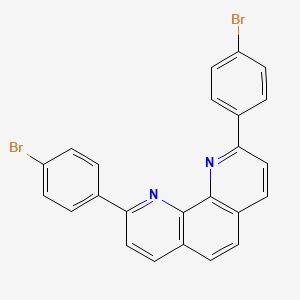
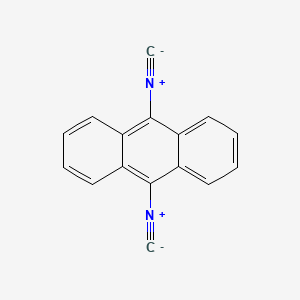

![2-Cyclopenten-1-one, 2-methyl-3-[(phenylsulfonyl)methyl]-](/img/structure/B14272997.png)
![2-(2-{[2-(4-Amino-3-methylphenyl)ethyl]amino}ethoxy)ethan-1-ol](/img/structure/B14273014.png)
